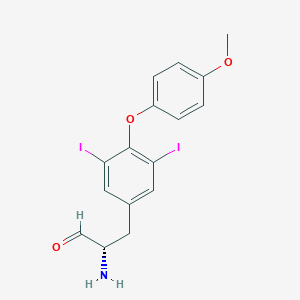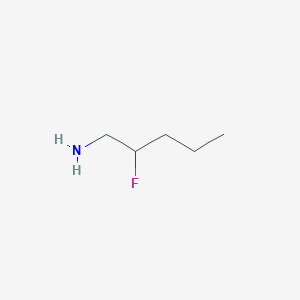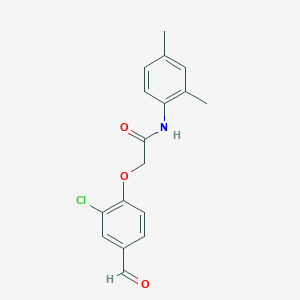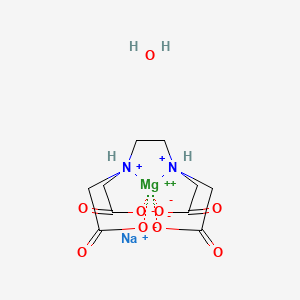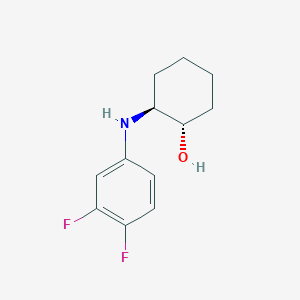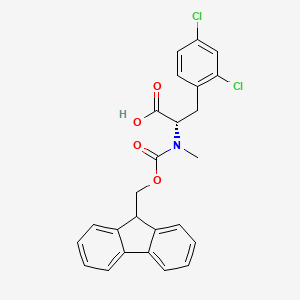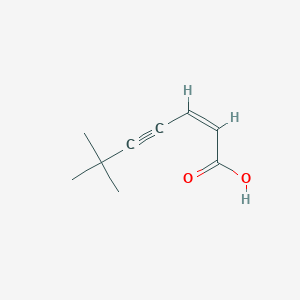
(Z)-6,6-dimethylhept-2-en-4-ynoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6,6-Dimethylhept-2-en-4-ynoic Acid is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired product. For instance, a common synthetic route might involve the use of a Grignard reagent to introduce the alkyne functionality, followed by a Wittig reaction to form the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo multiple types of reactions makes it a versatile intermediate in drug synthesis.
Industry: In the materials science industry, this compound can be used to create polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
6,6-Dimethylhept-2-ynoic Acid: Lacks the alkene group, making it less versatile in certain reactions.
6,6-Dimethylhept-2-en-4-ynoic Acid (E-isomer): The geometric isomerism can lead to different reactivity and properties.
Uniqueness: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid is unique due to its combination of alkyne and alkene functionalities, which allows for a broader range of chemical reactions and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(Z)-6,6-dimethylhept-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11)/b6-4- |
Clave InChI |
LLBLLOJABCZYKK-XQRVVYSFSA-N |
SMILES isomérico |
CC(C)(C)C#C/C=C\C(=O)O |
SMILES canónico |
CC(C)(C)C#CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



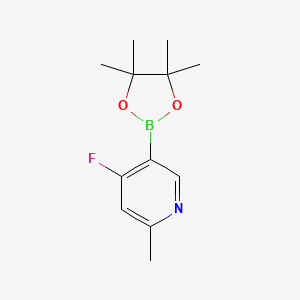
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
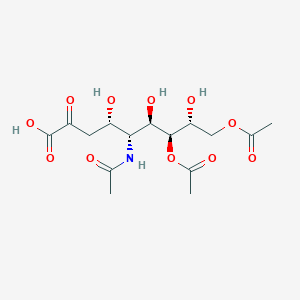
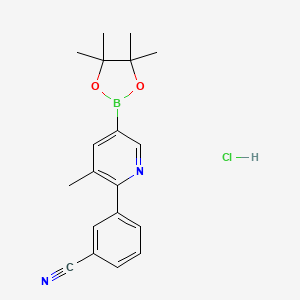
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
